Cis-2,3-Butylene carbonate
Description
Contextualization within Cyclic Carbonate Chemistry
Cyclic carbonates are a class of organic compounds characterized by a carbonate functional group integrated into a heterocyclic ring. wikipedia.org They are widely utilized as polar aprotic solvents, intermediates in chemical synthesis, and, most notably, as electrolyte components in lithium-ion batteries. wikipedia.orglsbu.ac.uk The synthesis of these compounds often involves the reaction of carbon dioxide with epoxides, a process considered a green chemistry route due to its utilization of CO₂ as a C1 building block. lsbu.ac.ukacs.org
Within this family, ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) are the most studied members. researchgate.net Butylene carbonate (BC), including its various isomers like 1,2-butylene carbonate and 2,3-butylene carbonate, represents a structurally more complex analogue. wikipedia.orglsbu.ac.uk The study of butylene carbonate isomers, particularly the stereoisomers of 2,3-butylene carbonate, allows researchers to systematically investigate how subtle changes in molecular structure, such as the addition and relative orientation of methyl groups, impact macroscopic properties and performance in applications like energy storage. acs.orgrsc.org
Stereochemical Considerations and Research Relevance of Cis-2,3-Butylene Carbonate
The defining feature of 2,3-butylene carbonate is the presence of two stereoisomers: cis and trans. In this compound, the two methyl groups on the 1,3-dioxolane (B20135) ring are situated on the same side of the ring plane. wikipedia.org This specific spatial arrangement is central to its research relevance, as it dictates the molecule's physical properties and chemical behavior, distinguishing it significantly from its trans counterpart. wikipedia.orgacs.org
A primary area of research where this stereochemical difference is critical is in the field of lithium-ion batteries. acs.org The performance of electrolytes in these batteries is heavily dependent on their ability to form a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode. Research has shown that the stereochemistry of butylene carbonate directly influences this process. Trans-2,3-butylene carbonate-based electrolytes enable the reversible reaction of graphite anodes, a behavior similar to that of ethylene carbonate (EC). acs.org In stark contrast, this compound-based electrolytes cause the exfoliation of the graphite anode, a detrimental effect also observed with propylene carbonate (PC). acs.org This makes the cis/trans isomers of 2,3-butylene carbonate ideal model compounds for understanding the fundamental mechanisms of SEI formation and solvent co-intercalation that have long been debated in the context of the "EC/PC mystery". acs.orgrsc.org
The stereoselectivity extends to biochemical reactions as well. The bacterium Pseudomonas diminuta is capable of hydrolyzing this compound to yield cis-2,3-butanediol, while leaving the trans isomer unreacted. wikipedia.org This selective biological transformation presents an efficient pathway for producing enantiomerically pure diols from a racemic mixture of the carbonate precursors. wikipedia.org
Evolution of Research Trajectories for this compound
Initial research efforts involving this compound were foundational, focusing on its synthesis, typically from cis-2,3-epoxybutane (B155849) and carbon dioxide, and basic characterization. acs.orgrice.edu The compound was one of many cyclic carbonates being explored for general applications.
The trajectory of research shifted significantly with the rise of lithium-ion battery technology. Scientists began to investigate why structurally similar solvents like ethylene carbonate and propylene carbonate behaved so differently with graphite anodes. This led to a more focused investigation of this compound as a molecular model for propylene carbonate. acs.orgrsc.org
Modern research employs sophisticated computational and experimental techniques to probe the molecule's behavior at the atomic level. researchgate.netrsc.org Theoretical studies calculate the decomposition pathways of cis- and trans-2,3-butylene carbonate on electrode surfaces, revealing that while the energy barrier for the decomposition of single molecules is similar, the subsequent dimerization of decomposition products is less favorable for the cis isomer. rsc.org This difference in dimerization is believed to be a key factor contributing to the formation of an unstable SEI and subsequent graphite exfoliation. rsc.org This evolution from general synthesis to highly specific, application-driven mechanistic studies highlights the enduring value of this compound as a tool for fundamental electrochemical research.
Table 2: Comparative Behavior of Cyclic Carbonates in Li-ion Battery Electrolytes
| Compound | Effect on Graphite Anode | Analogous Behavior |
|---|---|---|
| Ethylene Carbonate (EC) | Forms a stable SEI, enables reversible reaction. acs.org | Trans-2,3-Butylene Carbonate acs.org |
| Propylene Carbonate (PC) | Causes graphite exfoliation due to solvent co-intercalation. acs.org | This compound acs.org |
| This compound | Causes graphite exfoliation. acs.org | Propylene Carbonate (PC) acs.org |
| Trans-2,3-Butylene Carbonate | Enables reversible reaction of graphite anode. acs.org | Ethylene Carbonate (EC) acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36368-39-5 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4+ |
InChI Key |
LWLOKSXSAUHTJO-ZXZARUISSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)O1)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Cis 2,3 Butylene Carbonate
Cycloaddition of Carbon Dioxide to Epoxides for Cis-2,3-Butylene Carbonate Formation
The synthesis of five-membered cyclic carbonates, such as this compound, through the reaction of carbon dioxide with epoxides is a highly atom-efficient and commercially promising green chemical process. rsc.org This reaction is thermodynamically favorable because the high free energy of the epoxide ring offsets the stability of CO2. rsc.org The process converts CO2, a readily available and non-toxic reactant, into valuable chemicals, often without the need for a solvent. rsc.org
The reaction involves the direct cycloaddition of CO2 to cis-2,3-butylene oxide (also known as cis-2,3-dimethyloxirane), leading to the formation of cis-4,5-dimethyl-1,3-dioxolan-2-one. wikipedia.orgwikipedia.orgwikimedia.org
Catalyst Systems for CO2 Cycloaddition to cis-2,3-Butylene Oxide
The cycloaddition of CO2 to epoxides requires a catalyst to proceed under mild conditions. nih.gov A wide array of catalyst systems have been developed, demonstrating high activity and selectivity. These systems often consist of a Lewis acid to activate the epoxide and a nucleophile (co-catalyst) to initiate the ring-opening.
Metal-Based Catalysts: Metal complexes are among the most utilized catalysts for this transformation. mdpi.com Bimetallic aluminum(salen) complexes, in conjunction with tetrabutylammonium (B224687) bromide, have shown exceptional activity, enabling the reaction to occur at ambient temperature and atmospheric pressure of CO2. nih.govumich.edu Bifunctional niobium complexes have also been developed that efficiently catalyze the cycloaddition of CO2 to various epoxides with high selectivity and yield under optimal conditions of 100 °C and 1 MPa of CO2 pressure. mdpi.com Other effective metal-based catalysts include complexes of Co(III), Cr(III), and Zn(II), often paired with co-catalysts like ammonium (B1175870) halides or bis(triphenylphosphine)iminium (PPN) salts. uspto.gov
Organocatalysts: Metal-free catalytic systems are also effective. Imidazolium (B1220033) halide salts act as bifunctional catalysts, where the acidic proton on the imidazolium ring serves as a hydrogen-bond donor to activate the epoxide, and the halide anion acts as the nucleophile. mdpi.com Nicotinamidium halide catalysts have also been investigated, with density functional theory (DFT) calculations supporting the role of the pyridium α-C-H proton in activating the epoxide ring through hydrogen bonding. nih.gov
The table below summarizes various catalyst systems used for the cycloaddition of CO2 to epoxides.
| Catalyst System | Co-catalyst/Solvent | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Bimetallic aluminum(salen) complex | Tetrabutylammonium bromide | 1 atm CO2, ambient temperature | Highly active system enabling reaction under very mild conditions. | nih.gov |
| Bifunctional Niobium complexes | Solvent-free | 100 °C, 1 MPa CO2, 2 h | Efficiently catalyzes a wide range of epoxides with high selectivity and yield. | mdpi.com |
| [SalenMX] complexes (M=Cr(III), Co(III)) | Ionic compounds (e.g., PPNCl) | Varies | Demonstrate very high rates and selectivities for CO2/epoxide reactions. | uspto.gov |
| Imidazolium halide salts | Solvent-free or in water | Varies (e.g., 125 °C, 20 bar) | Acts as a bifunctional catalyst; water can enhance conversion and selectivity. | mdpi.com |
| Nicotinamidium halide catalysts | Not specified | Theoretical study (DFT) | Epoxide activation occurs via hydrogen bonding from the pyridium proton. | nih.gov |
Mechanistic Aspects of Epoxide Carbonation towards this compound
The generally accepted mechanism for the catalyzed cycloaddition of CO2 to epoxides involves several key steps. nih.gov While the specific pathway can vary with the catalyst, the core sequence is as follows:
Epoxide Activation: The catalytic cycle begins with the activation of the epoxide ring. A Lewis acidic center on the catalyst (e.g., a metal ion) coordinates to the oxygen atom of the epoxide. nih.gov In the case of hydrogen-bond donor catalysts like certain imidazolium or nicotinamidium salts, the epoxide is activated through the formation of a hydrogen bond. nih.govmdpi.com This activation polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack.
Nucleophilic Ring-Opening: A nucleophile, typically a halide anion (like Br⁻ or I⁻) provided by a co-catalyst, attacks one of the carbon atoms of the activated epoxide ring. nih.gov This results in the ring opening to form a halo-alkoxide intermediate, which remains coordinated to the catalyst.
CO2 Insertion: The alkoxide intermediate then reacts with carbon dioxide. The CO2 molecule is inserted into the metal-alkoxide bond, forming a metallo-carbonate species. nih.gov
Cyclization and Catalyst Regeneration: The final step is an intramolecular ring-closure. The terminal halide displaces the catalyst from the carbonate oxygen, forming the five-membered cyclic carbonate product (this compound) and regenerating both the catalyst and the nucleophilic co-catalyst, which can then enter a new catalytic cycle. nih.gov
Synthesis from Diols and their Derivatives
While the cycloaddition of CO2 to epoxides is a prominent route, this compound can also be synthesized from diols. This pathway is more challenging as the reaction of a diol with CO2 produces water, which is thermodynamically and kinetically unfavorable. epfl.ch Therefore, synthetic strategies often involve activating the diol or using a carbonyl source other than CO2.
Transesterification Routes for Butylene Carbonates
Transesterification is a widely used method for producing cyclic carbonates from diols. This process involves reacting a diol, such as cis-2,3-butanediol, with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. nih.gov This method avoids the direct use of challenging reagents like phosgene (B1210022) and offers milder reaction conditions compared to some direct carbonation methods. nih.govmdpi.com
The reaction proceeds by substituting the methoxy (B1213986) groups of DMC with the hydroxyl groups of the diol, releasing methanol (B129727) as a byproduct. A variety of catalysts, particularly basic ones, are effective for this transformation. mdpi.com For instance, Zn(Ac)2·2H2O has been identified as an effective catalyst for the synthesis of bis(2-methyl) butylene carbonate from 1,4-butanediol (B3395766) and DMC. researchgate.net Heterogeneous base catalysts, such as alkali or alkaline earth metals supported on materials like MCM-41, zeolites, or hydrotalcites, are also highly effective and offer the advantage of easy separation and reusability. nih.govmdpi.com N-heterocyclic carbenes (NHCs) have also been reported to catalyze the synthesis of cyclic carbonates from diols using dimethyl carbonate as the carbonyl source. epfl.ch
Alternative Synthetic Pathways for this compound Precursors
The primary precursors for this compound are cis-2,3-butanediol and cis-2,3-butylene oxide. The stereospecific synthesis of these precursors is crucial for obtaining the final cis-carbonate product.
From Halohydrins: A direct route to cyclic carbonates involves the reaction of β-halohydrins with a base and CO2. The base deprotonates the alcohol to form an alkoxide, which then captures CO2. Subsequent intramolecular nucleophilic substitution, with the halide acting as a leaving group, leads to ring closure and formation of the cyclic carbonate. mdpi.com
From Diols via Alkyl Halides: An alternative pathway for synthesizing cyclic carbonates from diols at atmospheric pressure involves using an alkyl halide and a base like Cs2CO3, catalyzed by N-heterocyclic carbenes. epfl.chrsc.org This method circumvents the unfavorable thermodynamics of direct carbonation with water removal.
From Alkenes: Cis-2,3-butylene oxide is synthesized from cis-2-butene (B86535) via epoxidation. This reaction is a syn-addition, meaning the stereochemistry of the starting alkene is retained in the epoxide product. quora.com Therefore, the epoxidation of cis-2-butene yields the cis-epoxide, which is the direct precursor for the cycloaddition reaction to form this compound.
Industrial Synthesis Routes and Process Intensification
For industrial-scale production of this compound, the cycloaddition of CO2 to the corresponding epoxide is the most attractive route due to its 100% atom economy. rsc.org However, traditional batch processes often require high temperatures and pressures to achieve reasonable reaction rates, leading to high energy consumption and costs. umich.edu Process intensification aims to overcome these limitations by developing more efficient, safer, and sustainable manufacturing processes. mdpi.com
Key strategies for process intensification include:
Continuous Flow Chemistry: Shifting from batch reactors to continuous flow systems, such as tubular or continuous stirred-tank reactors (CSTRs), offers significant advantages. mdpi.comcetjournal.it Flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat exchange and precise temperature control, which is critical for managing highly exothermic reactions. cetjournal.it This enhanced control improves safety, reduces the need for large solvent volumes, and can lead to higher yields and purity. mdpi.com
Advanced Catalysis: The development of highly active and recyclable catalysts is central to process intensification. Immobilizing homogeneous catalysts onto solid supports allows their use in flow systems, combining high activity with ease of separation and reuse. umich.edu Using non-conventional energy sources like microwaves or ultrasound can also intensify processes by accelerating reaction rates under milder conditions. mdpi.com
Oxygen Enrichment: In oxidation processes that may be upstream of carbonate synthesis (e.g., precursor production), using oxygen-enriched air instead of regular process air can significantly increase production rates and volumes. By reducing the amount of inert nitrogen that needs to be processed, energy costs for compression and waste gas treatment are lowered. bocgases.ie
By implementing these strategies, the industrial synthesis of this compound can be made more economically feasible and environmentally sustainable, aligning with the principles of green chemistry. scispace.com
Catalysis and Reaction Mechanisms in Cis 2,3 Butylene Carbonate Transformations
Homogeneous Catalysis for Cis-2,3-Butylene Carbonate Synthesis
Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity under mild conditions. Their study provides fundamental insights into the reaction mechanism.
Homogeneous catalysis for the synthesis of cyclic carbonates from epoxides and CO2 frequently employs Lewis acidic metal-based complexes, often in combination with a nucleophilic co-catalyst. aston.ac.uk The general mechanism involves the coordination of the metal center (acting as a Lewis acid) to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack. aston.ac.uknih.gov
A common co-catalyst is a halide salt, such as tetrabutylammonium (B224687) bromide (TBABr). aston.ac.uknih.gov The halide anion acts as the nucleophile, attacking one of the epoxide's carbon atoms and leading to ring-opening. This forms a metal-alkoxide intermediate. Subsequently, CO2 is inserted into the metal-oxygen bond, and an intramolecular cyclization reaction occurs to yield the cyclic carbonate and regenerate the catalyst. aston.ac.uk
Bimetallic aluminum(salen) complexes, in conjunction with TBABr, have been identified as a highly effective catalyst system capable of promoting the reaction at ambient temperature and atmospheric pressure. nih.gov Mechanistic studies suggest a cooperative role where the aluminum complex activates the epoxide, while the co-catalyst not only provides the ring-opening nucleophile but can also be involved in the activation of CO2. nih.govresearchgate.net Similarly, zinc(II) complexes of arylhydrazones of β-diketones have demonstrated catalytic activity for this transformation, with the mechanism also presumed to involve epoxide activation by the zinc center. aston.ac.uk
The design of the ligands surrounding the metal center is crucial for catalytic activity. Ligands can be tailored to modify the Lewis acidity of the metal, influence the stereochemistry of the product, and improve catalyst stability. For instance, bifunctional niobium complexes have been developed that act as efficient catalysts for the cycloaddition of CO2 to epoxides without the need for a co-catalyst or solvent. mdpi.com
Table 1: Performance of Various Homogeneous Metal-Based Catalysts in the Synthesis of Cyclic Carbonates from Different Epoxides and CO2 (Note: Data for analogous epoxides is presented to illustrate typical catalytic performance.)
| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| Bifunctional Niobium Complex | Propylene (B89431) Oxide | 100 | 1 | 2 | >99 |
| Bifunctional Niobium Complex | Styrene Oxide | 100 | 1 | 2 | 98.2 |
| Bifunctional Niobium Complex | 1,2-Butylene Oxide | 100 | 1 | 2 | 99.1 |
| Zinc-AHBD Complex / TBABr | Styrene Oxide | 80 | 4 | 3 | ~85 |
| Zinc-AHBD Complex / TBABr | Propylene Oxide | 80 | 4 | 3 | ~95 |
Data sourced from multiple studies to show representative results. aston.ac.ukmdpi.com
Organocatalysis offers a metal-free alternative for cyclic carbonate synthesis, often utilizing hydrogen-bond donors (HBDs) in combination with a nucleophilic co-catalyst. mdpi.com Phenols and their derivatives are common HBDs. The proposed mechanism involves the activation of the epoxide through hydrogen bonding between the HBD and the epoxide's oxygen atom. mdpi.com This activation facilitates the nucleophilic ring-opening by a co-catalyst, such as an iodide anion from tetrabutylammonium iodide (nBu4NI). Following ring-opening, CO2 is incorporated, and subsequent cyclization yields the carbonate product. mdpi.com
Bifunctional organocatalysts, where the HBD and a Lewis base are part of the same molecule, have been designed to enhance catalytic activity. For example, a compound featuring both a phenol (B47542) (HBD) and a 1H-1,2,4-triazole group has shown synergistic activity for the coupling of CO2 and epoxides at room temperature and atmospheric pressure. mdpi.com Control experiments have demonstrated that such bifunctional systems can be significantly more active than simply mixing the individual components. mdpi.com
Heterogeneous Catalysis in this compound Chemistry
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability. mdpi.com
Solid materials possessing both acidic and basic sites are effective catalysts for the cycloaddition of CO2 to epoxides. Lewis acid sites on the catalyst surface can activate the epoxide, similar to homogeneous metal catalysts, while basic sites can activate CO2. researchgate.net Materials such as zeolites (e.g., KX zeolite) and metal oxides (e.g., MgO, Cs-doped alumina) have been investigated for this reaction. researchgate.net The activity of these catalysts often correlates with their basicity. For zeolite catalysts, the proximity of surface Lewis acid sites to surface base sites is suggested to be important for high catalytic activity in the cycloaddition reaction. researchgate.net
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for heterogeneous catalysis. researchgate.net In the context of this compound synthesis, the metal nodes of the MOF can function as Lewis acid sites to activate the epoxide ring. nih.govmdpi.com
MOFs such as MIL-101(Cr) and MIL-100(Sc) have been shown to effectively catalyze the carbonation of epoxides, in some cases even without a halide co-catalyst. researchgate.netmdpi.com The catalytic mechanism is believed to involve the electrophilic activation of the epoxide by the Lewis acidic metal center of the MOF, followed by a nucleophilic attack from a CO2 molecule and subsequent ring-closing to form the cyclic carbonate. mdpi.com The large pores of MOFs facilitate the diffusion of reactants and products, while the high concentration of active sites contributes to their catalytic efficiency. researchgate.netmdpi.com
The catalytic performance of MOFs can be influenced by factors such as the choice of metal center, the node architecture, and the synthesis and activation conditions. researchgate.net Furthermore, MOFs can be incorporated into nanocomposites to enhance their stability and catalytic properties.
Table 2: Catalytic Performance of Various MOFs in the Cycloaddition of CO2 to Epoxides (Note: Data for analogous epoxides is presented to illustrate typical catalytic performance.)
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Co-catalyst | Conversion (%) |
| MIL-101(Cr) | Epichlorohydrin | 35 | 1.5 | None | 99 |
| MIL-101(Cr) | Propylene Oxide | 35 | 1.5 | None | 90 |
| MIL-101(Cr) | 1,2-Butylene Oxide | 35 | 1.5 | None | 85 |
| Al-OH-fumarate MOF | 1,3-Butadiene diepoxide | ~120 | 30 | CTAB | 78 |
| NH2-MIL-101(Al) / K-OH | Propylene Oxide | 50 | 12 | TBABr | 77 |
Data sourced from multiple studies to show representative results. mdpi.commdpi.comresearchgate.net
Reaction Kinetics and Mechanistic Elucidation in this compound Reactions
Understanding the reaction kinetics and mechanism is crucial for optimizing catalyst design and reaction conditions. For the cycloaddition of CO2 to epoxides, kinetic studies have provided deep insights into the roles of the catalyst and co-catalyst. nih.gov
Detailed kinetic analysis of the reaction catalyzed by a bimetallic aluminum(salen) complex and TBABr revealed a complex mechanism involving multiple interconnected catalytic cycles. nih.govresearchgate.net One cycle involves the nucleophilic ring-opening of the epoxide by the bromide ion. nih.gov A second, previously unanticipated cycle involves the in situ generation of tributylamine, which serves to activate CO2. A third cycle sees the aluminum complex bringing the activated epoxide and the activated CO2 species together, facilitating the key bond-forming steps. researchgate.net
Kinetic studies on bifunctional niobium complexes have been used to determine the activation energies (Ea) for the formation of cyclic carbonates from various epoxides. The apparent activation energy was found to be dependent on the halide present in the catalyst structure, following the order Ea(Cl⁻) > Ea(Br⁻) > Ea(I⁻), indicating that the iodide-containing complex provides the most kinetically favorable pathway. mdpi.com This trend highlights the critical role of the nucleophile's leaving group ability in the rate-determining step of the reaction. While specific kinetic data for this compound synthesis is not widely reported, these findings for structurally similar epoxides provide a strong basis for understanding the kinetic landscape of its formation. mdpi.com
Electrochemical Applications of Cis 2,3 Butylene Carbonate
Cis-2,3-Butylene Carbonate as an Electrolyte Component in Energy Storage Devices
The geometric isomers of 2,3-butylene carbonate (BC), cis- and trans-, exhibit remarkably different electrochemical behaviors despite their similar chemical properties. acs.orgnih.gov This difference is analogous to the well-documented "Ethylene Carbonate (EC) - Propylene (B89431) Carbonate (PC) mystery," where the seemingly minor addition of a methyl group in PC leads to drastically different performance compared to EC. researchgate.net
Electrolytes based on trans-2,3-butylene carbonate (t-BC) have been shown to support the reversible intercalation and de-intercalation of lithium ions into graphite (B72142) anodes, a behavior similar to that of the effective solvent ethylene (B1197577) carbonate (EC). acs.orgnih.gov In contrast, electrolytes containing this compound (c-BC) lead to the exfoliation of the graphite anode, a destructive process also observed with propylene carbonate (PC). acs.orgnih.gov This fundamental difference in performance underscores the profound impact of stereoisomerism on the electrolyte-electrode interface.
| Isomer | Effect on Graphite Anode | Analogue Compound |
|---|---|---|
| This compound (c-BC) | Causes exfoliation and irreversible reactions | Propylene Carbonate (PC) |
| Trans-2,3-Butylene Carbonate (t-BC) | Enables stable, reversible Li+ intercalation | Ethylene Carbonate (EC) |
The interaction between lithium ions and solvent molecules, known as solvation, is a key factor influencing electrolyte properties and SEI formation. acs.orgnih.gov In carbonate-based electrolytes, lithium ions are typically coordinated by the carbonyl oxygen atoms of the solvent molecules, often forming a tetrahedral solvation shell. lsu.edullnl.govacs.org
A critical distinction between the cis- and trans-isomers of butylene carbonate lies in their solvation energy. acs.orgnih.gov this compound exhibits a larger solvation energy for the intermediate species that are formed during the initial reduction of the electrolyte at the anode surface. acs.orgnih.gov This stronger solvation of intermediates in c-BC electrolytes, coupled with a smaller diffusion constant, plays a pivotal role in hindering the formation of a stable SEI layer. acs.orgnih.gov The correlation between the strength of solvation and the nature of the resulting SEI is a common theme observed in both the EC/PC and t-BC/c-BC electrolyte systems. acs.orgnih.gov
Solid Electrolyte Interphase (SEI) Formation in this compound Systems
The solid electrolyte interphase (SEI) is a passivating film formed on the anode surface from the decomposition products of the electrolyte during the initial charging cycles. acs.orgnih.govnih.gov The quality and stability of this layer are paramount for the long-term performance and safety of lithium-ion batteries. acs.orgnih.gov The significant difference in electrochemical behavior between cis- and trans-2,3-butylene carbonate is primarily attributed to the distinct nature of the SEI films they form. researchgate.net
Simulations and experimental studies have elucidated the microscopic processes that lead to different SEI compositions in cis- and trans-BC systems. acs.orgnih.gov A stable SEI layer, such as the one formed in ethylene carbonate, is rich in dimerized products like lithium ethylene dicarbonate (B1257347) ((CH₂OCO₂Li)₂). acs.orgacs.org These components are believed to create a robust and effective passivation layer. acs.orgnih.gov
In electrolytes containing this compound, the formation of these crucial dimerized products is significantly diminished. acs.orgnih.gov This reduction in dimerization is a direct consequence of the higher solvation energy and lower diffusion constant of the radical anion intermediates in the c-BC electrolyte. acs.orgnih.gov The strongly solvated intermediates are less likely to encounter each other and dimerize, leading to an SEI film that is less stable and protective. acs.orgnih.gov The resulting SEI is therefore deficient in the primary components required for good passivation. acs.orgresearchgate.net
The instability of the SEI layer formed in this compound electrolytes has a direct and detrimental impact on the structural integrity of the graphite anode. acs.orgnih.gov A properly formed SEI should be electronically insulating but ionically conducting, allowing lithium ions to pass through while preventing further electrolyte decomposition and solvent co-intercalation. electrochem.org
Because the SEI formed from c-BC is unstable and non-protective, it fails to prevent solvent molecules from penetrating the graphite layers along with lithium ions. acs.orgnih.gov This phenomenon, known as solvent co-intercalation, leads to a massive expansion of the graphite lattice, ultimately causing the layers to peel apart, a process termed exfoliation. acs.orgnih.govnih.gov This structural degradation results in a rapid loss of capacity and the failure of the battery. In contrast, the stable SEI formed in t-BC effectively passivates the graphite surface, blocking solvent co-intercalation and enabling stable cycling. acs.orgnih.gov
| Property | This compound (c-BC) | Trans-2,3-Butylene Carbonate (t-BC) |
|---|---|---|
| Solvation Energy of Intermediates | Larger | Smaller |
| Formation of Dimerized SEI Products | Low / Suppressed | High / Favorable |
| SEI Stability | Low / Unstable | High / Stable |
| Result on Graphite Anode | Exfoliation | Stable Intercalation |
Co-intercalation Phenomena Involving Cyclic Carbonates including this compound
Solvent co-intercalation is a significant degradation mechanism in lithium-ion batteries, particularly with certain cyclic carbonate solvents like propylene carbonate and this compound. electrochem.orgnih.gov This process involves the insertion of solvated lithium ions, meaning the lithium-ion enters the graphite galleries while still surrounded by a shell of solvent molecules. electrochem.org
This co-intercalation is a primary cause of graphite exfoliation. nih.gov The insertion of bulky solvent molecules between the graphite layers induces significant mechanical stress, leading to the irreversible structural failure of the anode. electrochem.org The tendency for a solvent to co-intercalate is strongly linked to the inability of the electrolyte system to form a robust SEI layer that can effectively block the passage of solvent molecules. electrochem.orgnih.gov In the case of this compound, the formation of a weak, unstable SEI directly permits the co-intercalation of c-BC molecules, triggering the destructive exfoliation of the graphite electrode. acs.orgnih.gov
Polymerization Chemistry of Cis 2,3 Butylene Carbonate
Ring-Opening Polymerization (ROP) of Cis-2,3-Butylene Carbonate
Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the addition of the monomer to the chain. ROP offers significant control over the polymer's molecular weight, end-group functionality, and microstructure. mdpi.com
Cationic ring-opening polymerization (CROP) is initiated by cationic species, such as Lewis acids or alkylating agents, which activate the monomer. rsc.org The polymerization of cyclic carbonates via a cationic pathway can proceed through two primary mechanisms: the Activated Monomer (AM) mechanism and the Active Chain End (ACE) mechanism. rsc.org
Activated Monomer (AM) Mechanism: In this pathway, the cationic initiator activates the monomer by coordinating to the carbonyl oxygen. This activation makes the monomer more susceptible to nucleophilic attack. The propagation then occurs when a nucleophile, such as an alcohol or water, attacks the carbonyl carbon of the activated monomer. rsc.org
Active Chain End (ACE) Mechanism: In the ACE mechanism, the initiator causes the ring-opening of a monomer to form a propagating species with a carbenium-type cation at the chain end. This active chain end then attacks another monomer, typically at the methylene (B1212753) carbon adjacent to an oxygen atom, to continue the polymerization. rsc.org
A significant challenge in the cationic ROP of cyclic carbonates is a side reaction known as decarboxylation, where carbon dioxide is eliminated from the carbonate units. mdpi.comrsc.org This process results in the formation of ether linkages within the polymer backbone, which are considered structural defects in the desired polycarbonate. rsc.orgacs.org The tendency for decarboxylation can be influenced by the reaction conditions and the choice of initiator. acs.orgepa.gov Studies have shown that this side reaction can be suppressed under certain conditions, for instance, by using alkyl halides as initiators, which allows for the synthesis of polycarbonates without ether units. acs.org
Stereocontrol during polymerization is crucial as it dictates the polymer's tacticity, which in turn significantly influences its physical and mechanical properties. For a monomer like this compound, the key question is whether the cis configuration of the two methyl groups on the polymer backbone is retained, inverted, or randomized during polymerization.
While specific studies on this compound are not extensively detailed in the literature, research on analogous cis-configured cyclic monomers provides significant insight. For example, the polymerization of a seven-membered cyclic carbonate containing a cis-alkene bond (4,7-dihydro-1,3-dioxepin-2-one) has been investigated. In this case, using an organocatalytic approach for the ring-opening polymerization successfully retained the cis-stereoconfiguration of the olefin in the resulting polymer. bath.ac.uk This retention of stereochemistry yielded a hard, semicrystalline material, whereas polymerizing a trans version resulted in a soft, amorphous polymer. bath.ac.uk This demonstrates that the choice of catalyst and polymerization strategy is a powerful tool for controlling the stereochemistry of the final polymer, allowing for the manipulation of its properties from a single monomer. bath.ac.uk
Copolymerization with Carbon Dioxide and Other Monomers
Copolymerization expands the range of properties achievable from this compound by incorporating other monomers into the polymer chain. This can be used to tailor thermal properties, biodegradability, and mechanical performance.
The synthesis of aliphatic polycarbonates, such as poly(butylene carbonate), is a significant area of research for creating biodegradable polymers. A primary route to these materials is the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂). nih.govmdpi.com In the context of this compound's structure, the analogous process would involve the copolymerization of cis-2,3-butylene oxide with CO₂.
This reaction is typically catalyzed by metal-based complexes, such as binary Schiff base cobalt systems. nih.govmdpi.com The process involves the alternating insertion of the epoxide and CO₂ molecules into the growing polymer chain. By controlling the reaction conditions (temperature, pressure, catalyst) and the feed ratio of the monomers, it is possible to produce polycarbonates with adjustable properties, such as glass transition temperature and hydrophilicity. nih.gov This method represents a sustainable pathway for producing valuable polycarbonate materials by utilizing CO₂ as a direct C1 feedstock. mdpi.com
An alternative strategy for creating copolymers involves using this compound in a ring-opening polymerization initiated by a diol. In this approach, the diol acts as both an initiator and a comonomer, becoming incorporated into the final polymer backbone. When bio-based diols are used, this method provides a pathway to novel, sustainable copolymers.
The use of alcohols as initiators in the ROP of cyclic carbonates is a well-established method for producing polymers with controlled molecular weights and specific end-groups. nih.gov For instance, polyethylene (B3416737) glycol (PEG), a diol, has been used as a macroinitiator for the ROP of cyclic carbonates to create triblock copolymers. nih.gov This concept can be extended to various bio-based diols derived from renewable resources like sugars or vegetable oils. For example, novel cyclic carbonates have been synthesized from 2-deoxy-D-ribose, a sugar, and then copolymerized with other cyclic monomers to create tailored aliphatic polycarbonates. rsc.org By initiating the ROP of this compound with a bio-based diol, a new copolymer is formed that incorporates the structural features of both the carbonate and the diol, enabling the fine-tuning of the final material's properties.
Structural Characterization of Polymeric Materials derived from this compound
The comprehensive characterization of polymers derived from this compound is essential to understand their structure-property relationships. A suite of analytical techniques is employed to determine their molecular weight, chemical structure, thermal properties, and morphology. semanticscholar.orgresearchgate.net
Table 1: Analytical Techniques for Polymer Characterization
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information on the chemical structure, composition, and stereochemistry of the polymer chain. semanticscholar.orgmdpi.com |
| Gel Permeation Chromatography | GPC | Determines the average molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of the polymer. semanticscholar.orgresearchgate.net |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies the functional groups present in the polymer, confirming the formation of carbonate linkages and the absence of impurities. semanticscholar.orgresearchgate.net |
| Differential Scanning Calorimetry | DSC | Measures thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). semanticscholar.orgnih.gov |
The data obtained from these techniques are critical for tailoring polymers for specific applications. For example, the thermal properties of a polymer determine its processing window and service temperature. Research on polycarbonates derived from cis-configured cyclic monomers has shown how stereochemistry directly impacts these properties.
Table 2: Example Thermal Properties of a Polycarbonate Derived from a cis-Configured Cyclic Monomer Analogue *
| Property | Value | Description |
|---|---|---|
| Glass Transition Temperature (Tg) | -24 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Melting Temperature (Tm) | 115 °C | The temperature at which the crystalline regions of the semicrystalline polymer melt. |
| Onset of Thermal Degradation (Td,onset) | 193 °C | The temperature at which the polymer begins to chemically decompose. |
Data derived from the organocatalytic ROP of 4,7-dihydro-1,3-dioxepin-2-one, a cis-olefin containing cyclic carbonate. bath.ac.uk
This detailed structural and thermal analysis allows for a deep understanding of how monomer structure and polymerization method translate into the final material's performance.
Computational Chemistry and Theoretical Modeling of Cis 2,3 Butylene Carbonate
Density Functional Theory (DFT) Studies on Cis-2,3-Butylene Carbonate Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reactivity of molecules like this compound, particularly in the context of its electrochemical decomposition and its role in the formation of the solid electrolyte interphase (SEI) in lithium-ion batteries.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathway energetics and the identification of transition states. For this compound, these studies often focus on its reduction at an anode surface. The geometric and electronic structure of the molecule influences its electrochemical stability and the products formed upon decomposition.
In the context of lithium-ion batteries, the reductive decomposition of cyclic carbonate solvents is a critical process. Theoretical studies have shown that the stereochemistry of butylene carbonate isomers significantly impacts the stability of the resulting SEI layer. The SEI formed in the presence of this compound contains fewer dimerized products, which are considered essential components of a stable and effective SEI film. acs.orgnih.gov This suggests that the reaction pathway for the dimerization of reduced this compound intermediates is energetically less favorable compared to its trans-isomer. DFT can elucidate these differences by calculating the activation energy barriers for various decomposition and oligomerization pathways.
Table 1: Hypothetical DFT-Calculated Energetic Profile for Key Reduction Steps of Butylene Carbonate Isomers
| Reaction Step | Species | Relative Energy (kJ/mol) for Cis-2,3-BC | Relative Energy (kJ/mol) for Trans-2,3-BC |
| Initial Reduction | BC + e⁻ → [BC]•⁻ | 0 | 0 |
| Intermediate Solvation | [BC]•⁻ + n(Solvent) | -ΔGsolv_cis | -ΔGsolv_trans |
| Dimerization | 2[BC]•⁻ → [BC-BC]²⁻ | Higher Activation Energy | Lower Activation Energy |
| Dimer Product | Dilithium Butylene Dicarbonate (B1257347) | Less Stable | More Stable |
Note: This table is illustrative, based on findings that dimerization is less favorable for the cis isomer. Specific energy values would require dedicated DFT calculations.
The interaction between solvent molecules and ions or reactive intermediates is critical to understanding chemical processes in solution. DFT, often combined with continuum solvation models, can accurately predict solvation energies. A key finding from computational studies is that this compound exhibits a larger solvation energy for the intermediate species formed during its reduction compared to its trans-isomer. acs.orgnih.gov
This stronger solvation of the intermediate radical anion by this compound molecules has profound consequences. nih.gov A high solvation energy indicates a stable solvation shell, which can impede subsequent chemical reactions. acs.org In this case, the well-solvated intermediates are less available to react with each other, which diminishes the rate of dimerization. nih.gov This correlation between high solvation energy and reduced dimerization is a key factor in explaining why this compound tends to form a less stable SEI layer, leading to performance issues like graphite (B72142) exfoliation in battery anodes. acs.orgnih.gov
Table 2: Comparison of Calculated Properties for Cis- and Trans-2,3-Butylene Carbonate
| Property | This compound | Trans-2,3-Butylene Carbonate | Implication |
| Solvation Energy of Intermediate | Larger | Smaller | Stabilizes the intermediate, hindering further reaction acs.orgnih.gov |
| Diffusion Constant of Intermediate | Smaller | Larger | Reduced mobility lowers the probability of dimerization acs.orgnih.gov |
| Primary SEI Component | Fewer Dimerized Products | More Dimerized Products | Leads to a less stable SEI film acs.orgnih.gov |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system. This technique is essential for studying the collective behavior of this compound in the liquid phase, including its solvation structure, the transport of ions within it, and the formation of complex interfaces.
MD simulations allow for the detailed analysis of the solvation shell structure around ions, such as Li⁺, in a this compound electrolyte. By calculating radial distribution functions (RDFs) and coordination numbers, researchers can determine the average number and arrangement of solvent molecules in the ion's first solvation shell. aip.orgosti.gov
A critical insight derived from simulations is the impact of stereochemistry on transport phenomena. It has been identified that the intermediate species formed from the reduction of this compound has a smaller diffusion constant. acs.orgnih.gov This reduced mobility is a direct consequence of the strong solvation shell, as discussed in the DFT section. The larger, more stable solvation complex diffuses more slowly through the electrolyte, which significantly lowers the frequency of collisions between intermediates and further suppresses the dimerization reactions necessary for a good SEI film. acs.org
Specialized simulation techniques that combine elements of MD and Monte Carlo methods, such as the Red Moon method, have been applied to model the microscopic processes of SEI film formation. acs.orgnih.gov These simulations can track the chemical reactions of electrolyte components at an electrode surface and the subsequent growth of the SEI layer.
Simulations comparing cis- and trans-2,3-butylene carbonate have revealed the microscopic origins of their different electrochemical behaviors. acs.org For this compound, the simulations show that the resulting SEI film is structurally deficient, containing significantly fewer dimerized organic products. nih.gov This lack of dimerization, which the model directly attributes to the high solvation energy and low diffusion constant of the intermediates, results in a less stable and less protective film. acs.org This theoretical insight successfully explains the experimental observation that this compound-based electrolytes can cause graphite exfoliation, a phenomenon also seen with propylene (B89431) carbonate, whereas trans-2,3-butylene carbonate supports reversible reactions, similar to ethylene (B1197577) carbonate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical properties. While specific QSAR studies focusing on this compound analogues are not prominent in the literature, the methodology represents a valuable approach for the rational design of new electrolyte solvents.
A hypothetical QSAR study on analogues of this compound would involve several steps. First, a series of analogue molecules would be designed, for example, by adding different functional groups to the carbonate ring. Next, a set of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Finally, a mathematical model would be developed to correlate these descriptors with a target property or activity, such as reduction potential, Li⁺ ion mobility, or a metric for SEI stability. Such models, once validated, could be used to predict the performance of new, unsynthesized analogues, thereby accelerating the discovery of improved electrolyte components.
Table 3: Potential Descriptors and Activities for a QSAR Study of Carbonate Analogues
| Class of Descriptor | Example Descriptors | Relevance to Electrolyte Performance |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Influences dielectric constant, solvation ability, and electrochemical stability (resistance to reduction/oxidation). |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Affects viscosity, molecular packing, and the ability to solvate ions of different sizes. |
| Thermodynamic | Solvation Free Energy, Heat of Formation | Directly relates to the solubility of salts, the stability of ion-solvent complexes, and the energetics of SEI formation reactions. |
| Target Activity | Reduction Potential, Ionic Conductivity, Li⁺ Diffusion Coefficient | These are the key performance metrics that the QSAR model would aim to predict. |
Advanced Spectroscopic Characterization Techniques for Cis 2,3 Butylene Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cis-2,3-Butylene Carbonate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the context of this compound, it is crucial for confirming stereochemistry and analyzing the structure of polymers derived from it.
The distinction between the cis and trans isomers of 2,3-butylene carbonate is readily achieved using proton NMR (¹H NMR) spectroscopy. The relative orientation of the two methyl groups on the five-membered dioxolane ring influences the chemical environment of the methine (CH) and methyl (CH₃) protons, leading to distinct chemical shifts and coupling constants.
In this compound, the two methyl groups are on the same side of the carbonate ring. This stereochemical arrangement results in a specific set of signals in the ¹H NMR spectrum that can be used to differentiate it from its trans counterpart. The symmetry of the cis isomer often leads to a simpler spectrum compared to the trans isomer. The precise chemical shifts can vary slightly depending on the solvent used for the analysis.
Table 1: Representative ¹H NMR Chemical Shifts for Cyclic Carbonates
| Compound | Proton | Chemical Shift (δ) in CDCl₃ (ppm) |
|---|---|---|
| Propylene (B89431) Carbonate | CH | 4.96 - 4.85 (m) |
| CH₂ | 4.62 - 4.57 (dd), 4.08 - 4.03 (dd) | |
| CH₃ | 1.49 - 1.47 (d) | |
| 1,2-Butylene Carbonate | CH | 4.76 - 4.67 (m) |
| CH₂ | 4.60 - 4.54 (dd), 4.14 - 4.09 (dd) | |
| CH₂CH₃ | 1.84 - 1.74 (m) | |
| CH₂CH₃ | 1.04 - 1.00 (t) |
Note: "m" denotes multiplet, "dd" denotes doublet of doublets, "d" denotes doublet, and "t" denotes triplet. Data is presented for structurally related compounds to provide context for typical chemical shifts in 5-membered cyclic carbonates. rsc.orgrsc.org
This compound can serve as a monomer in ring-opening polymerization reactions to produce poly(butylene carbonate). NMR spectroscopy, including both ¹H and ¹³C NMR, is essential for characterizing the resulting polymer. youtube.com High-resolution NMR provides unparalleled qualitative and quantitative information about polymer structures. researchgate.net
Key structural features of the polymer that can be determined by NMR include:
Monomer Conversion: By comparing the integration of monomer and polymer signals, the extent of the polymerization reaction can be quantified.
Polymer Composition: In cases of copolymerization, NMR can determine the relative incorporation of different monomer units.
End-Group Analysis: The chemical nature of the polymer chain ends can be identified, providing insights into the initiation and termination mechanisms of the polymerization.
Tacticity: For polymers derived from chiral or prochiral monomers, NMR can elucidate the stereochemical arrangement of monomer units along the polymer chain (e.g., isotactic, syndiotactic, atactic).
Solid-state NMR (ssNMR) is particularly useful for studying the structure and molecular dynamics of polymers in their solid state, offering insights into crystalline and amorphous regions. nsf.govethz.ch
Vibrational Spectroscopy (FTIR, Raman) of this compound
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. thermofisher.com These methods provide a characteristic "fingerprint" for this compound based on the vibrations of its functional groups.
The most prominent feature in the IR spectrum of cyclic carbonates is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated, five-membered cyclic carbonates like this compound, this peak typically appears at a high wavenumber, generally around 1799-1805 cm⁻¹. researchgate.net This is significantly higher than the C=O stretch in linear carbonates or larger cyclic carbonates due to ring strain. Other characteristic peaks include those for C-O stretching and C-H bending and stretching vibrations.
Table 2: Characteristic Infrared Absorption Frequencies for Cyclic Carbonates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| C=O Stretch | 1790 - 1820 | Very strong intensity; position is sensitive to ring strain. spectroscopyonline.com |
| O-C-O Asymmetric Stretch | 1210 - 1280 | Strong intensity. spectroscopyonline.com |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to strong intensity. |
| C-H Bend (Alkyl) | 1340 - 1470 | Medium intensity. |
Note: These are general ranges for saturated organic carbonates. spectroscopyonline.com
Raman spectroscopy provides complementary information to FTIR. nih.gov While the C=O stretch is also visible in the Raman spectrum, other vibrations, such as those of the carbon backbone, may be more intense.
In situ FTIR spectroscopy is a powerful technique for monitoring chemical reactions in real-time without the need for sample extraction. nih.govmt.com By inserting an Attenuated Total Reflectance (ATR) probe into a reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic IR absorption bands. mt.comresearchgate.net
This technique can be applied to:
Monitor the synthesis of this compound: For example, in the cycloaddition of CO₂ to cis-2,3-epoxybutane (B155849), the formation of the carbonate can be followed by the appearance of the strong C=O stretching band around 1800 cm⁻¹.
Study polymerization kinetics: The consumption of the this compound monomer and the formation of the corresponding polycarbonate can be tracked simultaneously.
Analyze electrolyte degradation: In battery research, in situ FTIR can monitor the decomposition of the carbonate solvent at the electrode surface during charging and discharging cycles. mdpi.com
The five-membered ring of this compound is not perfectly planar and can adopt different puckered conformations. Vibrational spectroscopy, often combined with computational chemistry, can be used to study this conformational isomerism. nih.govcore.ac.uk Different conformers will have slightly different vibrational frequencies. By analyzing the spectra, potentially at low temperatures to "freeze out" specific conformations, it is possible to identify the presence of multiple conformers and determine their relative energies and populations. The B₂ ring-puckering vibration is one such mode that provides information on the ring's conformation. semanticscholar.org
X-ray Photoelectron Spectroscopy (XPS) for Interfacial Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nrel.govresearchgate.netdntb.gov.ua This makes it an invaluable tool for studying the interfaces between electrodes and electrolytes in electrochemical devices like lithium-ion batteries.
When this compound is used as an electrolyte solvent, it can decompose on the surface of the anode during the initial charging cycles to form a passivating layer known as the Solid Electrolyte Interphase (SEI). escholarship.orgnih.gov The composition and stability of the SEI are critical to the battery's performance and lifespan. escholarship.orgmdpi.com
XPS analysis of the SEI layer formed from a this compound-based electrolyte can identify the decomposition products. By analyzing the high-resolution spectra of elements like Carbon (C 1s), Oxygen (O 1s), and Lithium (Li 1s), the chemical species present on the surface can be determined.
Table 3: Typical Binding Energies for SEI Components in Carbonate-Based Electrolytes
| Element (Core Level) | Binding Energy (eV) | Attributed Chemical Species |
|---|---|---|
| C 1s | ~284.8 | Adventitious Carbon, C-C/C-H |
| C 1s | ~286.5 | C-O (e.g., Polyethers, Alkoxides) |
| C 1s | ~288.5 | C=O (e.g., Carbonates, Carboxylates) |
| C 1s | ~290.0 | Li₂CO₃ |
| O 1s | ~531.5 | C=O (e.g., Carbonates, Carboxylates) |
| O 1s | ~533.5 | C-O (e.g., Polyethers, Alkoxides) |
| Li 1s | ~55.0 | Li₂CO₃, LiF, Lithium Alkoxides |
Note: Binding energies are approximate and can shift based on chemical environment and instrument calibration. escholarship.orgnih.gov
Studies have shown that the stereochemistry of butylene carbonate can influence the composition of the SEI. For instance, electrolytes based on this compound may lead to the formation of an SEI with fewer dimerized products compared to its trans isomer, potentially affecting the stability of the film. nih.gov XPS provides the direct experimental evidence needed to characterize these crucial interfacial layers. nih.govresearchgate.net
Other Advanced Analytical Methods for this compound and its Derivatives
Beyond fundamental spectroscopic techniques, a range of other advanced analytical methods are crucial for the comprehensive characterization of this compound and its derivatives. These methods provide detailed information on purity, thermal properties, crystalline structure, and molecular weight distribution, which are essential for quality control, reaction monitoring, and understanding the properties of resulting materials, such as polymers.
Chromatographic Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of this compound and its isomers from reaction mixtures. A developed HPLC method utilizing an ion exclusion column with a refractive index detector has proven effective for the separation of various organic carbonates. unl.edu For GC analysis, a ramp method can be employed to differentiate all components in a sample mixture, with detection limits for common organic carbonates ranging from 3.8 to 30.8 ppm. unl.edu
Mass Spectrometry
Mass spectrometry (MS) is a vital technique for the analysis of butylene carbonate isomers. Process mass spectrometry, for instance, can be used for the simultaneous analysis of mixtures containing multiple butene isomers. nih.gov This method relies on the principle that the electron ionization mass spectra of mixtures are linear combinations of the individual component spectra. nih.gov For derivatives like poly(1,4-butylene carbonate), Electrospray Ionization-Time-of-Flight (ESI-ToF) mass spectrometry is employed to characterize the end groups of the polymer chains. researchgate.net
Thermal Analysis
Thermal analysis techniques are particularly important for characterizing polymers derived from butylene carbonate.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of polymers. For example, in poly(butylene succinate-co-cyclic carbonate)s, DSC results have shown that the glass transition temperatures can be enhanced from -19 °C to 56 °C with an increase in the spiroacetal moiety content. researchgate.net
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of materials. Studies on poly(butylene carbonate) derivatives have demonstrated that their thermal stability can be significantly improved by copolymerization. researchgate.netnih.gov
The following table summarizes the key findings from thermal analysis of butylene carbonate derivatives.
| Polymer Derivative | Analytical Technique | Key Finding |
| Poly(butylene-co-1,4-cyclohexanedimethylene carbonate)s | DSC | Glass transition temperature (Tg) values were enhanced with increasing spiroacetal moiety content. researchgate.net |
| Poly(butylene-co-1,4-cyclohexanedimethylene carbonate)s | TGA | The resulting copolymers exhibit higher thermal stability than poly(butylene carbonate). researchgate.net |
| Poly(butylene succinate-co-cyclic carbonate)s | TGA | Synthesized copolymers showed thermal degradation temperatures 10 to 20 °C higher than that of poly(butylene succinate). nih.gov |
X-ray Characterization Techniques
X-ray techniques are indispensable for the solid-state characterization of materials related to the synthesis and structure of butylene carbonate derivatives.
X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of crystalline materials. It has been employed to elucidate the molecular structure of catalysts and complexes used in the synthesis of cyclic carbonates. mdpi.comnih.gov For instance, the crystal structure of a calcium complex with 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP), a ligand used in CO2 fixation, was confirmed by single-crystal X-ray crystallography. acs.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface of a material. It has been applied to characterize heterogeneous catalysts used in the synthesis of 1,2-butylene carbonate.
X-ray Powder Diffraction (XRD): XRD is used to identify the crystalline phases of a material and to determine its crystal structure. It is another key technique for the characterization of catalysts involved in cyclic carbonate production.
Microscopy Techniques
Transmission Electron Microscopy (TEM) is utilized to investigate the morphology and nanostructure of catalysts, such as the ceria-lanthana-zirconia/graphene nanocomposite catalyst used in the synthesis of 1,2-butylene carbonate.
The table below provides an overview of these advanced analytical methods and their specific applications in the context of this compound and its derivatives.
| Analytical Method | Application |
| Gas Chromatography (GC) | Separation and analysis of sample mixtures containing butylene carbonate. |
| High-Performance Liquid Chromatography (HPLC) | Separation and identification of common organic carbonates. unl.edu |
| Mass Spectrometry (MS) | Simultaneous analysis of butene isomer mixtures and characterization of polymer end groups. nih.govresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Determination of thermal properties like glass transition and melting temperatures of butylene carbonate polymers. researchgate.net |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of polymers derived from butylene carbonate. researchgate.netnih.gov |
| X-ray Crystallography | Determination of the solid-state structure of catalysts and complexes for cyclic carbonate synthesis. mdpi.comnih.govacs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Characterization of the surface of heterogeneous catalysts. |
| X-ray Powder Diffraction (XRD) | Characterization of heterogeneous catalysts. |
| Transmission Electron Microscopy (TEM) | Investigation of catalyst morphology and structure. |
Sustainable and Bio Based Production Routes for Cis 2,3 Butylene Carbonate
Utilization of Carbon Dioxide as a C1 Feedstock in Cyclic Carbonate Synthesis
The chemical fixation of carbon dioxide (CO2) into valuable products is a cornerstone of sustainable chemistry, addressing both resource depletion and greenhouse gas emissions. lsbu.ac.uk The synthesis of cyclic carbonates, such as cis-2,3-butylene carbonate, through the cycloaddition of CO2 to epoxides is a particularly promising route due to its 100% atom economy. rsc.orgresearchgate.net This reaction involves the coupling of an epoxide, in this case, cis-2,3-butene oxide, with CO2 to form a five-membered cyclic carbonate ring. wikipedia.org
The thermodynamic stability of CO2 necessitates the use of catalysts to facilitate this transformation under practical conditions. rsc.orgresearchgate.net Research has focused on developing a wide array of catalytic systems to enhance reaction efficiency and selectivity. These catalysts typically function by activating either the epoxide or CO2, or both simultaneously. encyclopedia.pub
Key Catalytic Strategies:
Lewis Acid Catalysis: Lewis acidic centers activate the epoxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack. mdpi.com
Nucleophilic Catalysis: A nucleophile, often a halide ion, initiates the ring-opening of the epoxide. The resulting alkoxide then reacts with CO2. mdpi.com
Bifunctional Catalysis: Catalysts possessing both Lewis acidic and Lewis basic sites can cooperatively activate both the epoxide and CO2, leading to enhanced reactivity. researchgate.netrsc.org
A variety of catalysts have been investigated for this cycloaddition reaction, including metal-organic frameworks (MOFs), salen-metal complexes, ionic liquids, and organocatalysts. mdpi.comresearchgate.netrsc.org The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the desired cyclic carbonate. mdpi.com The development of metal-free organocatalysts is of particular interest as they offer advantages in terms of sustainability and reduced risk of metal contamination in the final product. mdpi.com
The reaction mechanism for the cycloaddition of CO2 to epoxides generally proceeds through three key steps:
Activation and ring-opening of the epoxide.
Insertion of CO2 into the metal-alkoxide bond.
Intramolecular cyclization to form the cyclic carbonate and regenerate the catalyst. researchgate.net
The following table summarizes various catalytic systems employed in the synthesis of cyclic carbonates from CO2 and epoxides.
| Catalyst System | Epoxide Substrate | Reaction Conditions | Yield (%) | Reference |
| Al-salen complexes / Imidazolium (B1220033) hydrogen carbonate ionic liquids | Various epoxides | Room temperature, solvent-free | Good to excellent | rsc.org |
| CaI2 / 1,3-Bis[tris(hydroxymethyl)-methylamino]-propane | Terminal mono-/di-epoxides | 60 °C, atmospheric CO2 | Good | nih.gov |
| YCl3 / Tetrabutylammonium (B224687) bromide (TBAB) | Propylene (B89431) oxide | 22 °C, 0.2 MPa CO2 | 50 | google.com |
| Binary Al complex / Ternary ammonium (B1175870) salt in microreactor | Various epoxides | <100 s residence time | >95 | scispace.com |
Bio-based Precursors for this compound Synthesis
The sustainability of this compound production is further enhanced by utilizing bio-based precursors. The key precursor for this compound is cis-2,3-butanediol, which can be produced through the fermentation of renewable feedstocks. nih.govoup.com Microbial fermentation is an established and environmentally benign route to 2,3-butanediol (B46004), with various microorganisms, including species of Klebsiella, Enterobacter, and Bacillus, capable of its production from sugars. oup.comresearchgate.net
The chirality of 2,3-butanediol is a critical aspect, as it dictates the stereochemistry of the final this compound product. wikipedia.org Different optical isomers of 2,3-butanediol have distinct applications and market values. nih.gov The stereospecific production of these isomers can be achieved through enzymatic catalysis. The key enzyme in the final step of 2,3-butanediol synthesis is butanediol (B1596017) dehydrogenase (BDH), which reduces acetoin (B143602) to 2,3-butanediol. researchgate.net
Different microorganisms produce various isomers of 2,3-butanediol due to the presence of distinct BDH enzymes. nih.gov For instance, some BDHs are specific for the production of (R,R)-2,3-butanediol, while others yield the meso or (S,S) forms. researchgate.net This enzymatic specificity allows for the targeted production of the desired chiral diol precursor. nih.gov An artificial four-enzyme synthetic biosystem has been designed for the efficient production of 2,3-butanediol from ethanol, achieving high concentrations and yields. mdpi.com
The metabolic pathway for the microbial production of 2,3-butanediol from pyruvate (B1213749) involves three main enzymatic steps:
α-Acetolactate synthase: Condenses two molecules of pyruvate to form α-acetolactate.
α-Acetolactate decarboxylase: Decarboxylates α-acetolactate to produce acetoin.
Butanediol dehydrogenase (Acetoin reductase): Reduces acetoin to 2,3-butanediol. researchgate.net
The following table provides examples of enzymatic systems for 2,3-butanediol production.
| Enzymatic System | Substrate | Product | Key Features | Reference |
| Artificial four-enzyme synthetic biosystem | Ethanol | 2,3-Butanediol | High concentration (124.83 g/L) and yield (92.7%) | mdpi.com |
| Engineered E. coli with synthetic operon | Glucose | (R,R)-2,3-Butanediol | Enantio-purity over 99% | researchgate.net |
| Recombinant E. coli with two-enzyme pathway | Glucose | 2,3-Butanediol and acetoin | Shortened pathway is functional | oup.com |
An alternative bio-based route involves the use of epoxides derived from renewable resources. While the direct precursor to this compound is cis-2,3-butene oxide, the broader principle of utilizing bio-derived epoxides is well-established. rsc.org Epoxidized vegetable oils and terpenes, such as limonene (B3431351) oxide derived from orange peel waste, are examples of bio-based epoxides that can be converted to cyclic carbonates through cycloaddition with CO2. rsc.orgconsensus.app
The conversion of these bio-based epoxides to their corresponding cyclic carbonates follows the same catalytic principles as described in section 8.1. rsc.org This approach allows for the production of a wide range of bio-based cyclic carbonates, contributing to the development of a more sustainable chemical industry. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound from CO2 and bio-based precursors aligns with several key principles of green chemistry.
Use of Renewable Feedstocks: The utilization of CO2 as a C1 source and biomass-derived precursors, such as 2,3-butanediol from fermentation, reduces the reliance on finite fossil fuels. lsbu.ac.ukrsc.org
Atom Economy: The cycloaddition of CO2 to cis-2,3-butene oxide is a 100% atom-economical reaction, meaning that all the atoms of the reactants are incorporated into the final product, minimizing waste. rsc.org
Designing Safer Chemicals: The production of bio-based polymers from cyclic carbonates offers a more environmentally friendly alternative to traditional plastics. rsc.orgacs.org
The integration of these green chemistry principles into the production of this compound showcases a viable pathway toward a more sustainable and circular chemical economy.
Derivatives and Functionalization Strategies of Cis 2,3 Butylene Carbonate
Synthesis of Analogues (e.g., Thiocarbonates)
The synthesis of sulfur-containing analogues of cyclic carbonates, such as thiocarbonates, has been explored to create monomers for polythiocarbonates and as reactive intermediates for sulfur-containing compounds. While the synthesis of thiocarbonate analogues of cis-2,3-butylene carbonate is not as extensively documented as their oxygen counterparts, several general methods for the synthesis of cyclic thiocarbonates can be applied.
One common approach involves the reaction of diols with thiophosgene (B130339) or its equivalents. For this compound, this would entail the use of cis-2,3-butanediol as the starting material. Another method is the cycloaddition of carbon disulfide (CS₂) to epoxides or thiiranes. The synthesis of cyclic thiocarbonates is generally more challenging than that of their carbonate counterparts, but they offer unique properties, such as more facile ring-opening polymerization.
A review of synthetic methodologies for cyclic thiocarbonates highlights several viable routes:
From Diols: The reaction of a diol with thiophosgene or other thiocarbonylating agents.
From Epoxides and CS₂: The catalytic cycloaddition of carbon disulfide to epoxides.
Intramolecular Cyclization: The cyclization of a hydroxy- or halo-thiocarbonate.
These methods provide a foundation for the potential synthesis of cis-2,3-butylene thiocarbonate and its derivatives, which could serve as valuable monomers in polymer chemistry.
Functionalization of this compound and its Derivatives
The functionalization of this compound and its derivatives is crucial for creating polymers with specific functionalities. These functional groups can be introduced either on the carbonate ring or on the side chains. While specific literature on the functionalization of this compound is limited, strategies developed for other cyclic carbonates can be adapted.
One key strategy is the introduction of polymerizable groups, which allows for the creation of cross-linked or graft copolymers. For instance, vinyl or allyl groups can be introduced to enable subsequent radical polymerization or thiol-ene reactions. Another approach is the introduction of functional groups that can alter the physical properties of the resulting polymers, such as hydrophilicity or biodegradability.
Functionalized cyclic carbonates are attractive monomers for the synthesis of innovative polycarbonates and polyurethanes. The ability to introduce functional groups at the monomer stage allows for precise control over the final polymer architecture and properties.
Advanced Applications of Functionalized Cyclic Carbonates in Specialized Areas
Functionalized cyclic carbonates, including derivatives of butylene carbonate, are instrumental in the development of advanced materials for specialized applications, particularly in the biomedical and materials science fields.
Biomedical Applications:
Biodegradable polymers derived from functionalized cyclic carbonates have shown great promise in biomedical applications such as drug delivery, tissue engineering, and medical devices. nih.gov The incorporation of functional groups can enhance biocompatibility, control degradation rates, and allow for the attachment of therapeutic agents. For example, novel biodegradable aliphatic poly(butylene succinate-co-cyclic carbonate)s have been synthesized, demonstrating tunable physical properties that make them potential new biomaterials. nih.gov The resulting polymers can be designed to be semicrystalline and can bear functional pendant groups, such as hydroxyl groups, after further modification. nih.gov
Sustainable Materials:
In the realm of materials science, functionalized butylene carbonates contribute to the creation of sustainable and eco-friendly plastics. For instance, biodegradable poly(butylene carbonate-co-isophthalate) random copolymers have been synthesized for use in sustainable packaging. rsc.org These materials exhibit excellent transparency and gas barrier performance, addressing some of the limitations of purely aliphatic polycarbonates. rsc.org By adjusting the composition of the copolymer, properties such as thermal stability, transparency, and mechanical strength can be finely tuned. rsc.org
The table below summarizes some advanced applications of polymers derived from functionalized butylene carbonates.
| Application Area | Polymer Type | Key Features |
| Biomedical | Poly(butylene succinate-co-cyclic carbonate)s | Biodegradable, tunable physical properties, potential for functionalization with hydroxyl groups. nih.gov |
| Sustainable Packaging | Poly(butylene carbonate-co-isophthalate)s | Biodegradable, high transparency, excellent gas barrier properties, tunable mechanical strength. rsc.org |
| Biomedical Materials | Poly(butylene carbonate-co-terephthalate) nanocomposites | Biodegradable, enhanced mechanical properties, suitable for cell growth. mdpi.com |
Concluding Remarks and Future Research Directions
Current Challenges in Cis-2,3-Butylene Carbonate Research
The scientific community faces several key hurdles in the study and application of this compound. A primary challenge lies in its performance as an electrolyte solvent in lithium-ion batteries. Research has shown that the stereochemistry of butylene carbonate isomers significantly impacts battery performance. While its stereoisomer, trans-2,3-butylene carbonate, has been shown to support the reversible reaction of graphite (B72142) anodes, the cis-isomer tends to cause graphite exfoliation, a phenomenon also observed with propylene (B89431) carbonate. nih.govacs.org This limits its direct application in conventional lithium-ion battery systems.
The core of this issue is the formation of the solid electrolyte interphase (SEI), a critical film that dictates the battery's longevity and safety. nih.govacs.org Studies have revealed that the SEI film formed in electrolytes based on this compound contains fewer dimerized products, which are essential components for a stable and effective SEI. nih.govacs.org This deficit in dimerization is linked to the higher solvation energy of the cis-isomer for intermediate species and a smaller diffusion constant, which ultimately reduces the stability of the protective film. nih.gov Overcoming this requires a deeper microscopic understanding and innovative strategies to control the SEI formation process.
Another significant challenge is the stereoselective synthesis and separation of this compound from its trans-isomer. Developing efficient and scalable methods to produce the pure cis-isomer is crucial for both fundamental research and potential specialized applications. One novel approach has utilized the bacterium Pseudomonas diminuta, which can selectively hydrolyze the cis-isomer to cis-2,3-butanediol while leaving the trans-isomer untouched. wikipedia.org While this enzymatic method offers a potential route for separating racemic mixtures, further research is needed to optimize it for industrial-scale production and to explore other stereoselective catalytic systems.
Emerging Trends and Novel Applications for Butylene Carbonates
Despite the challenges, butylene carbonates, in general, are at the forefront of several emerging trends, particularly in the realm of sustainable chemistry. A major trend is the development of "green solutions" that reduce reliance on fossil fuels. businessresearchinsights.com Researchers are actively exploring pathways to produce butylene carbonates from renewable, bio-based feedstocks, which would significantly lower the carbon footprint associated with their synthesis. businessresearchinsights.com
This focus on sustainability extends to the end-of-life of products derived from these compounds. There is a growing interest in creating recyclable and biodegradable materials using butylene carbonates. businessresearchinsights.com A notable application in this area is the synthesis of biodegradable aliphatic-aromatic random copolymers. For instance, poly(butylene carbonate-co-isophthalate)s have been developed for use in transparent, eco-friendly packaging films, offering a sustainable alternative to conventional plastics. rsc.org
In terms of novel applications, butylene carbonates are being investigated for uses beyond their traditional roles. The expansion of the electronics industry has driven demand for butylene carbonate as a specialized solvent. businessresearchinsights.com Its properties make it suitable for producing coatings, inks, and adhesives used in the manufacturing of circuit boards and other electronic components. businessresearchinsights.com Furthermore, the push for advanced energy storage solutions continues to drive research into butylene carbonates as components of electrolytes for lithium-ion batteries. businessresearchinsights.comwikipedia.org While this compound faces hurdles, the study of its properties contributes to the broader understanding needed to design next-generation electrolyte systems. nih.gov
Interdisciplinary Research Opportunities in this compound Chemistry
The complexities and potential of this compound create fertile ground for interdisciplinary research, bridging various scientific and engineering fields.
Materials Science and Electrochemistry: The challenges surrounding the use of this compound in lithium-ion batteries open up significant collaborative opportunities. Research at the intersection of organic chemistry, materials science, and electrochemistry is essential to understand and manipulate the formation of the SEI film at a microscopic level. nih.govacs.org Advanced computational techniques, such as molecular dynamics simulations, can provide insights into the solvation and diffusion processes that govern SEI stability, guiding the rational design of improved electrolyte formulations. nih.gov
Biotechnology and Green Chemistry: The enzymatic resolution of butylene carbonate isomers using microorganisms like Pseudomonas diminuta highlights a promising synergy between biotechnology and organic synthesis. wikipedia.org This area invites collaboration between biochemists, microbiologists, and chemical engineers to discover new biocatalysts, optimize fermentation and enzymatic reaction conditions, and develop scalable bioprocesses for producing stereochemically pure compounds. This aligns with the broader goal of developing more sustainable and environmentally friendly chemical manufacturing processes. businessresearchinsights.com
Polymer Chemistry and Environmental Science: The development of biodegradable polymers from butylene carbonate derivatives for applications like sustainable packaging is a prime example of interdisciplinary innovation. rsc.org This research requires the expertise of polymer chemists to design and synthesize new materials with desired properties (e.g., transparency, strength, gas barrier performance) and environmental scientists to evaluate their biodegradability and life-cycle impact. Such collaborations are critical for creating viable, eco-friendly alternatives to petroleum-based plastics.
Q & A
Advanced Research Question
- Thermodynamic Cycles : Calculate Gibbs free energy of formation (ΔGf) using Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets.
- Molecular Dynamics (MD) : Simulate bulk properties (e.g., viscosity, dielectric constant) with force fields like OPLS-AA or CHARMM .
- Transition-State Analysis : Identify isomerization barriers (e.g., cis→trans) via nudged elastic band (NEB) methods .
Validation : Compare computed vibrational spectra with experimental IR/Raman data to refine models .
How should researchers resolve contradictions between experimental and computational data for c-BC?
Advanced Research Question
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.5°C for boiling points) and computational approximations (e.g., basis set limitations) .
- Multi-Method Validation : Cross-check decomposition pathways using both DFT and in situ Raman spectroscopy .
- Literature Benchmarking : Compare results with established datasets (e.g., NIST Chemistry WebBook) to identify outliers .
What advanced techniques assess the purity of this compound beyond basic GC/MS?
Advanced Research Question
- Isotopic Labeling : Use deuterated analogs (e.g., c-BC-d₆) as internal standards in quantitative NMR .
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., trans isomer) with <1 ppm resolution.
- Thermogravimetric Analysis (TGA) : Monitor thermal stability deviations caused by contaminants .
What experimental approaches elucidate the role of c-BC in polymer electrolyte systems?
Advanced Research Question
- Ionic Conductivity Measurements : Use impedance spectroscopy to evaluate c-BC’s plasticizing effect in polycarbonate matrices.
- DSC/TGA : Characterize glass transition temperature (Tg) shifts and thermal degradation profiles .
- SEM/EDS : Image SEI morphology and elemental distribution in cycled electrodes .
How are thermodynamic properties (e.g., enthalpy of formation) of c-BC measured experimentally?
Advanced Research Question
- Combustion Calorimetry : Measure heat of combustion in oxygen bomb calorimeters, correcting for side reactions.
- Vapor Pressure Osmometry : Determine activity coefficients in solvent mixtures to estimate ΔHf.
Challenge : c-BC’s low volatility complicates gas-phase measurements; use solution-phase extrapolation techniques .
How can researchers efficiently review literature on c-BC for hypothesis generation?
Basic Research Question
- Database Searches : Use SciFinder for structure-property queries and Web of Science for citation tracking .
- Review Articles : Prioritize journals like Chemical Reviews for mechanistic insights on carbonate esters .
- Patent Mining : Exclude commercial sources (e.g., supplier catalogs) to focus on peer-reviewed electrochemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
